molecular formula C16H18ClFN2O2S3 B2804675 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole CAS No. 1428349-61-4

2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Cat. No.: B2804675
CAS No.: 1428349-61-4
M. Wt: 420.96
InChI Key: JFBUTGFHJQELBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a piperidine ring attached to a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The piperidine ring is often prepared via a nucleophilic substitution reaction involving a suitable piperidine precursor and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole include other thiazole derivatives and sulfonyl-containing piperidine compounds. Examples include:

  • 2-((1-(Phenylsulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole
  • 2-(((1-((4-Fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, binding affinity, and overall stability.

Biological Activity

The compound 2-(((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole is a complex organic molecule characterized by its thiazole ring, piperidine moiety, and sulfonyl group. This structural diversity suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections explore the biological activity of this compound based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}ClFN2_2O2_2S3_3
  • Molecular Weight : 420.96 g/mol
  • CAS Number : 1428349-61-4

The compound's structure includes a thiazole ring known for its biological activity, particularly in antimicrobial applications against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, influencing various biochemical pathways related to disease processes .

Antimicrobial Activity

Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. The presence of the sulfonyl group and the chlorofluorophenyl substituent in this compound may enhance its efficacy against a range of microbial strains.

MicrobeActivity ObservedReference
Staphylococcus aureusInhibition observed
Escherichia coliInhibition observed

Anticancer Activity

The anticancer potential of similar thiazole derivatives has been documented, showing promising results in vitro against various cancer cell lines. For example, derivatives with piperidine structures have demonstrated cytotoxic effects, leading to apoptotic cell death in cancer models .

A comparative analysis of similar compounds indicates that modifications in structure can significantly alter their potency. For instance, a derivative with a piperidine moiety exhibited an IC50_{50} value of 0.28 µg/mL against breast cancer MCF-7 cells .

CompoundCell LineIC50_{50} (µg/mL)Mechanism
Compound 4iMCF-70.28Apoptosis induction via cell cycle arrest at G2/M phase
Compound IIIHL-609.6Down-regulation of MMP2 and VEGFA expression levels

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of synthesized derivatives against various cancer cell lines. For example, a study evaluated the cytotoxicity of thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that structural modifications could enhance activity significantly.

In Vivo Studies

In vivo studies involving animal models have shown that certain thiazole derivatives target specific cancer cells effectively. For instance, a radioactive tracing study indicated that a related compound effectively localized to sarcoma cells in tumor-bearing mice .

Properties

IUPAC Name

2-[[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2S3/c1-11-9-23-16(19-11)24-10-12-4-6-20(7-5-12)25(21,22)13-2-3-15(18)14(17)8-13/h2-3,8-9,12H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBUTGFHJQELBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.